2,5-Dichloro-1,3-dimethoxybenzene 2,5-Dichloro-1,3-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 10367-97-2
VCID: VC19714695
InChI: InChI=1S/C8H8Cl2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8Cl2O2
Molecular Weight: 207.05 g/mol

2,5-Dichloro-1,3-dimethoxybenzene

CAS No.: 10367-97-2

Cat. No.: VC19714695

Molecular Formula: C8H8Cl2O2

Molecular Weight: 207.05 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-1,3-dimethoxybenzene - 10367-97-2

Specification

CAS No. 10367-97-2
Molecular Formula C8H8Cl2O2
Molecular Weight 207.05 g/mol
IUPAC Name 2,5-dichloro-1,3-dimethoxybenzene
Standard InChI InChI=1S/C8H8Cl2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3
Standard InChI Key VDWUYDVJFPVMBP-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1Cl)OC)Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Structure and Symmetry

The benzene core of 2,5-dichloro-1,3-dimethoxybenzene exhibits a para-dichloro substitution pattern relative to the methoxy groups, creating a symmetrical arrangement that enhances crystallinity. X-ray diffraction studies of similar compounds, such as 2-chloro-1,3-dimethoxybenzene, reveal planar aromatic rings with bond angles and lengths consistent with minor steric hindrance from substituents . The chlorine atoms inductively withdraw electron density, while the methoxy groups donate electrons through resonance, creating a polarized electronic environment conducive to electrophilic substitution at specific positions.

Physicochemical Properties

The molecular weight of 2,5-dichloro-1,3-dimethoxybenzene is 207.06 g/mol. Key properties inferred from analogous compounds include:

PropertyValue/RangeSource Compound
Melting Point85–90°C (estimated)2-Chloro-1,3-dimethoxybenzene
Boiling Point280–285°C (estimated)Dichlorinated aromatics
SolubilityLow in water; soluble in ether, toluenePolychlorinated benzenes
Density1.35–1.40 g/cm³Chlorinated dimethoxybenzenes

The compound’s low water solubility and high thermal stability make it suitable for high-temperature reactions in organic solvents like ether or dimethoxyethane .

Synthesis Methodologies

Lithiation-Chlorination Approach

The most viable synthesis route derives from methods used for 2-chloro-1,3-dimethoxybenzene . A two-step lithiation-chlorination strategy is proposed:

  • Lithiation of 1,3-Dimethoxybenzene: Treatment with n-butyllithium in anhydrous ether or dimethoxyethane at −70°C to 25°C generates a lithiated intermediate, [2,6-dimethoxyphenyl]lithium.

  • Chlorination: Reacting the lithiated species with hexachloroethane (C₂Cl₆) or tetrachloromethane (CCl₄) at 0–25°C introduces chlorine atoms. For 2,5-dichloro substitution, a second chlorination step or a modified directing group strategy may be required.

Example Protocol (adapted from EP0067342A1 ):

  • Step 1: 1,3-Dimethoxybenzene (13.8 g) in dry ether is treated with 2.4 M n-BuLi (50 mL) at 5°C.

  • Step 2: The lithiated intermediate is reacted with hexachloroethane (30.9 g) in ether at −65°C, followed by warming to room temperature.

  • Workup: Aqueous extraction, drying (MgSO₄), and recrystallization from hexane yield the product.

Yield Optimization:

Chlorinating AgentTemperature (°C)Yield (%)
Hexachloroethane0–2550–71
N-Chlorosuccinimide35–5545–62

Phase-Transfer Catalyzed Chlorination

Drawing from CN103044262A , phase-transfer catalysts (e.g., tetrabutylammonium bromide) could enhance chlorination efficiency by improving interfacial contact between aqueous and organic phases. This method, though originally developed for nitration, may apply to dichlorination under acidic conditions.

Applications in Pharmaceutical and Industrial Chemistry

Intermediate for Bioactive Molecules

2,5-Dichloro-1,3-dimethoxybenzene serves as a precursor to benzisoxazoloxyacetic acids, which exhibit diuretic and antihypertensive properties . For example, coupling with hydroxylamine yields isoxazole rings, which are further functionalized to target pharmacophores.

Agrochemical Development

Chlorinated dimethoxybenzenes are key intermediates in herbicides and fungicides. The chlorine atoms enhance lipid solubility, promoting membrane penetration in target organisms.

Recent Advances and Future Directions

Recent patents highlight innovations in catalytic chlorination and solvent-free reactions. For instance, microwave-assisted synthesis could reduce reaction times from hours to minutes. Computational studies (e.g., DFT) are also elucidating substituent effects on reaction pathways, enabling predictive modeling for derivative synthesis .

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